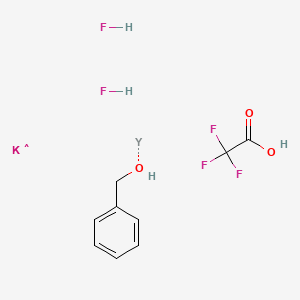

Cmd178 (tfa)

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H11F5KO3Y |

|---|---|

Molecular Weight |

390.18 g/mol |

InChI |

InChI=1S/C7H8O.C2HF3O2.2FH.K.Y/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7;;;;/h1-5,8H,6H2;(H,6,7);2*1H;; |

InChI Key |

QGZCHBCENMVUSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CO.C(=O)(C(F)(F)F)O.F.F.[K].[Y] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry for Cmd178 Tfa

Elucidation of Optimized Peptide Synthesis Strategies for Cmd178 (tfa)

The production of a specific peptide such as Cmd178 involves selecting a synthetic strategy that maximizes yield and purity while minimizing side reactions. The choice between solid-phase, solution-phase, or a hybrid approach depends on the peptide's length, sequence, and the desired scale of production.

Comprehensive Analysis of Solid-Phase Peptide Synthesis (SPPS) Protocols and Modifications

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides in a research and development setting due to its efficiency and amenability to automation. jpt.commtoz-biolabs.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. bachem.com

Fmoc/tBu Strategy: The most common approach is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which utilizes milder reaction conditions compared to older methods. nih.govaltabioscience.com Key components of an optimized Fmoc-SPPS protocol for a complex peptide like Cmd178 would include:

Solid Support: The choice of resin is critical. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is often used. uci.edu For sequences prone to aggregation, polyethylene (B3416737) glycol (PEG)-based resins can improve solvation and reaction kinetics. nih.gov

Protecting Groups: The temporary Fmoc group protects the α-amino group of the incoming amino acid, while acid-labile groups like tert-butyl (tBu), trityl (Trt), and Boc (tert-butyloxycarbonyl) protect reactive amino acid side chains. altabioscience.combiomatik.com

Coupling Reagents: Efficient amide bond formation is facilitated by coupling reagents. Modern carbodiimide-based reagents (e.g., DIC) combined with additives (e.g., OxymaPure) or highly efficient uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP) are employed to ensure high coupling efficiency and minimize racemization. researchgate.netacs.org

Deprotection: The Fmoc group is typically removed with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu Optimized protocols may use alternative bases like DBU to mitigate side reactions such as diketopiperazine formation, especially in sequences containing proline. acs.org

Addressing "Difficult Sequences": Some peptide sequences, particularly those rich in hydrophobic residues, are prone to on-resin aggregation, which hinders reagent access and leads to incomplete reactions. nih.govsigmaaldrich.com Strategies to overcome this include:

Chaotropic Salts: Adding salts like LiCl to the reaction can disrupt secondary structures. sigmaaldrich.com

Backbone Protection: Incorporating temporary, removable protecting groups onto the backbone amide nitrogen (e.g., Hmb, Dmb) can prevent hydrogen bonding and aggregation. nih.govsigmaaldrich.com

Pseudoproline Dipeptides: Inserting specialized dipeptide building blocks can introduce a "kink" into the growing chain, disrupting aggregation. sigmaaldrich.com

| Reagent Class | Examples | Advantages | Considerations |

|---|---|---|---|

| Carbodiimides | DIC, DCC | Cost-effective, widely used. | Requires an additive (e.g., Oxyma, HOBt) to reduce racemization. DCC produces an insoluble urea byproduct. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reaction rates, high efficiency, low racemization. acs.org | More expensive. Benzotriazole components can have safety concerns at a large scale. acs.org |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered couplings. | Generates phosphine oxide byproducts. Can also have safety concerns. |

Exploration of Solution-Phase and Hybrid Synthesis Routes for Enhanced Yield and Purity

While SPPS is ideal for lab-scale synthesis, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers advantages for large-scale production. creative-peptides.comneulandlabs.com In LPPS, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. mtoz-biolabs.com This allows for better process control and characterization but is more labor-intensive. creative-peptides.com

A hybrid approach combines the strengths of both methods and is particularly effective for synthesizing long or complex peptides. neulandlabs.comchempep.comambiopharm.comcblpatras.gr This strategy involves:

Synthesizing several smaller, protected peptide fragments using automated SPPS. chempep.com

Cleaving these fragments from the resin while keeping their side-chain protecting groups intact. cblpatras.gr

Purifying the protected fragments.

Coupling the fragments together in solution to form the final peptide. chempep.comcblpatras.gr

Rational Design and Synthesis of Advanced Building Blocks and Precursors for Cmd178 (tfa)

The properties of a peptide can be significantly altered by incorporating non-canonical amino acids (ncAAs). mdpi.comasm.orgnih.gov The synthesis of Cmd178 analogues would rely on the availability of advanced, custom-synthesized building blocks. These are typically Fmoc-protected amino acid derivatives designed for specific purposes. altabioscience.com

Examples of advanced building blocks include:

Post-translationally Modified (PTM) Amino Acids: Building blocks for phosphorylated, glycosylated, or methylated amino acids allow for the synthesis of peptides that mimic natural protein modifications. nih.govsigmaaldrich.com

Fluorescently Labeled Amino Acids: Incorporating amino acids with fluorescent tags enables studies on peptide localization and interaction.

Cross-linking Amino Acids: Building blocks containing photo-activatable groups or other reactive moieties can be used to study peptide-receptor interactions.

Conformationally Constrained Amino Acids: Amino acids that introduce turns or helices can stabilize specific secondary structures, which can enhance biological activity.

The synthesis of these building blocks is a complex organic chemistry endeavor, often requiring multi-step procedures to create the desired side chain and install the appropriate protecting groups for compatibility with SPPS protocols. asm.orgsigmaaldrich.com

Integration of Chemo-Enzymatic and Biocatalytic Methods in Cmd178 (tfa) Synthesis

Chemo-enzymatic peptide synthesis (CEPS) is an emerging green chemistry approach that combines the flexibility of chemical synthesis with the high selectivity of enzymes. nih.govqyaobio.com This method typically uses SPPS to create peptide fragments, which are then joined together using enzymes called ligases. rsc.orgacsgcipr.org

Key features of CEPS include:

High Specificity: Enzymes catalyze bond formation at specific sites, avoiding the need for extensive side-chain protection. nih.gov

Absence of Racemization: Enzymatic ligations are inherently stereospecific, eliminating the risk of epimerization. nih.gov

Mild Reaction Conditions: Reactions are performed in aqueous solutions under mild pH and temperature, preserving delicate functional groups. nih.govqyaobio.com

Engineered enzymes, such as omniligase, have been developed with broad substrate scope, making them powerful tools for ligating a wide variety of peptide fragments. rsc.orgsemanticscholar.org Biocatalysis can also be used to introduce specific modifications onto a peptide, leveraging the unparalleled selectivity of enzymes to achieve transformations that are difficult with traditional chemical methods. nih.govacs.orgamericanpeptidesociety.orgnih.govmdpi.com

Considerations for Reproducible Synthesis and Scale-Up of Research-Grade Cmd178 (tfa)

Transitioning the synthesis of a peptide like Cmd178 from a small research scale to larger, reproducible batches requires careful process optimization and quality control. gappeptides.combachem.com

Key considerations for scale-up include:

Synthetic Route Selection: While SPPS is excellent for small-scale synthesis, its efficiency can decrease for very long peptides, and it generates significant solvent waste. nih.govneulandlabs.com For multi-gram or kilogram production, a switch to a solution-phase or hybrid approach is often more economical and sustainable. neulandlabs.comgappeptides.com

Process Optimization: Each step of the synthesis, from coupling and deprotection times to washing procedures, must be optimized to maximize yield and minimize impurity formation. bachem.com

Reagent Sourcing and Cost: The cost of raw materials, especially protected amino acids and coupling reagents, becomes a major factor at a larger scale. acs.org

Purification: RP-HPLC is the standard for peptide purification. Scaling up this step requires larger columns and solvent volumes. Alternative purification techniques, such as ion-exchange or continuous chromatography, may be employed to improve efficiency and reduce solvent consumption. bachem.com

Quality Control (QC): A robust analytical program is essential to ensure batch-to-batch consistency. This includes analytical HPLC to determine purity, mass spectrometry to confirm identity, and amino acid analysis to verify composition.

| Challenge | SPPS Approach | LPPS/Hybrid Approach |

|---|---|---|

| Yield & Purity | Cumulative yield decreases with each cycle; difficult to remove closely-related impurities. neulandlabs.com | Intermediates can be purified at each step; convergent fragment strategy improves final purity. creative-peptides.comcblpatras.gr |

| Solvent & Reagent Usage | High consumption of solvents for washing and reagents due to the need for excess. researchgate.net | More efficient use of reagents, but purification steps can still be solvent-intensive. cblpatras.gr |

| Cost | High cost of resin and coupling reagents at scale. mtoz-biolabs.com | Lower raw material costs but can be more labor-intensive. neulandlabs.com |

| Process Control | Difficult to monitor reaction completion on-resin. | Homogeneous reactions are easier to monitor with standard analytical techniques (TLC, HPLC). |

Molecular Mechanism of Action of Cmd178 Tfa Within Cellular Signaling Pathways

Detailed Investigations into the Inhibition of STAT Signaling Pathways by Cmd178 (tfa)

Cmd178 (tfa) has been identified as a key inhibitor of the IL-2/soluble IL-2 receptor alpha (sIL-2Rα) signaling axis. nih.gov This initial interaction is critical as it sets the stage for the subsequent downstream effects on the STAT pathway. The primary mechanism of Cmd178 (tfa) revolves around its ability to disrupt the binding of IL-2 to its receptor, which is a crucial step for the activation of STAT5 and the development of regulatory T (Treg) cells. nih.govexlibrisgroup.com

Molecular Interactions and Binding Dynamics with STAT Proteins (e.g., STAT5)

While detailed structural and dynamic studies on the direct interaction between Cmd178 (tfa) and STAT5 are not extensively documented in publicly available literature, the primary mode of action appears to be indirect. Cmd178 (tfa) was developed through structure-based computational design to disrupt the interaction between IL-2 and sIL-2Rα. nih.gov By inhibiting this upstream event, Cmd178 (tfa) effectively prevents the signal transduction that leads to STAT5 activation.

Inhibition of STAT5 by other small molecules has been shown to occur through binding to the SH2 domain of STAT5. caymanchem.com The SH2 domain is crucial for the dimerization of STAT proteins upon their phosphorylation. While it is plausible that Cmd178 (tfa) could have a direct interaction with STAT5, current evidence primarily points towards its role in blocking the initial cytokine signaling required for STAT activation. nih.gov

Modulatory Effects on Upstream Janus Kinase (JAK) Activity

The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling from cytokine receptors. medchemexpress.com Upon cytokine binding, JAKs associated with the receptor chains phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. medchemexpress.com The current body of research on Cmd178 (tfa) focuses on its inhibitory effect on the IL-2/sIL-2Rα interaction. nih.govexlibrisgroup.com There is no direct evidence to suggest that Cmd178 (tfa) directly modulates the kinase activity of upstream JAKs such as JAK1, JAK2, or JAK3. Its mechanism is centered on preventing the cytokine-receptor engagement that is necessary for JAK activation.

Impact on STAT Phosphorylation, Dimerization, and Nuclear Translocation Processes

The inhibition of the IL-2/sIL-2Rα signaling by Cmd178 (tfa) has a direct and measurable impact on the subsequent steps of STAT5 activation. Research has shown that Cmd178 (tfa) consistently reduces the expression of STAT5 that is induced by the IL-2/sIL-2Rα signaling. nih.gov

Specifically, experimental data indicates that Cmd178 (tfa) suppresses the IL-2-induced phosphorylation of STAT5. medchemexpress.com Phosphorylation is a critical activation step for STAT proteins. Once phosphorylated, STATs dimerize and translocate to the nucleus to act as transcription factors. medchemexpress.com By inhibiting phosphorylation, Cmd178 (tfa) effectively halts these subsequent processes of dimerization and nuclear translocation, thereby preventing STAT5 from regulating the transcription of its target genes.

Transcriptional and Epigenetic Regulation Mediated by Cmd178 (tfa)

The inhibitory action of Cmd178 (tfa) on the STAT5 pathway leads to significant changes in the transcriptional landscape of the cell, most notably affecting the expression of key regulatory genes.

Analysis of Foxp3 Expression Modulation by Cmd178 (tfa)

One of the most significant downstream effects of Cmd178 (tfa) is the modulation of Forkhead box P3 (Foxp3) expression. Foxp3 is a master transcription factor for the development and function of regulatory T (Treg) cells. nih.gov The expression of Foxp3 is known to be upregulated by IL-2 signaling through the activation of STAT5.

Cmd178 (tfa) has been shown to consistently reduce the expression of Foxp3 induced by the IL-2/sIL-2Rα signaling pathway. nih.govtmu.edu.cn This reduction in Foxp3 expression is a direct consequence of the inhibition of STAT5 activation. By preventing STAT5 from acting as a transcription factor for the Foxp3 gene, Cmd178 (tfa) effectively inhibits the development of Treg cells. nih.gov

Table 1: Effect of Cmd178 (tfa) on Key Molecular Events in the IL-2/STAT5/Foxp3 Pathway

| Molecular Event | Effect of Cmd178 (tfa) | Reference |

| IL-2/sIL-2Rα Binding | Inhibition | nih.gov |

| STAT5 Phosphorylation | Suppression | medchemexpress.com |

| STAT5 Expression | Reduction | nih.govtmu.edu.cn |

| Foxp3 Expression | Reduction | nih.govtmu.edu.cn |

| Treg Cell Development | Inhibition | nih.gov |

Global Gene Expression Profiling in Response to Cmd178 (tfa) Exposure

Currently, there is a lack of publicly available, detailed global gene expression profiling data, such as from microarray or RNA-sequencing studies, specifically analyzing the widespread transcriptional changes in response to Cmd178 (tfa) exposure. While the targeted effects on STAT5 and Foxp3 are established, a broader understanding of its impact on the cellular transcriptome remains an area for future investigation. Such studies would be invaluable in elucidating the full spectrum of genes and pathways modulated by this inhibitory peptide and could reveal additional mechanisms of action and potential therapeutic applications.

Cellular and Subcellular Consequences of Cmd178 (tfa) Activity

The peptide Cmd178 (tfa) elicits specific effects at the cellular and subcellular levels, primarily by intervening in key signaling pathways that govern immune cell differentiation and function. Its activity is centered on the modulation of the Interleukin-2 (B1167480) (IL-2) signaling axis, which has profound consequences on the development of specific T cell populations.

Mechanistic Basis of Regulatory T Cell (Treg) Development Inhibition

Cmd178 (tfa) has been identified as an inhibitor of regulatory T cell (Treg) development. nih.govmedchemexpress.commedchemexpress.com Tregs are a specialized subpopulation of T cells that play a critical role in maintaining immune tolerance and preventing autoimmune diseases. The development and function of Tregs are heavily dependent on the transcription factor Foxp3.

The mechanism by which Cmd178 (tfa) inhibits Treg development is by targeting the IL-2 signaling pathway that induces Foxp3 expression. nih.govmedchemexpress.com Research shows that Cmd178 (tfa) consistently reduces the expression of Foxp3 that is induced by IL-2/sIL-2Rα signaling. nih.govmedchemexpress.comresearchgate.nettmu.edu.cn By suppressing the levels of Foxp3, Cmd178 (tfa) effectively halts the differentiation program of naive T cells into the Treg lineage, thereby inhibiting the development of this immunoregulatory cell population. nih.govmedchemexpress.com

Dissection of Cmd178 (tfa)'s Influence on IL-2/sIL-2Rα Signaling Cascades

The primary molecular target of Cmd178 (tfa) is the Interleukin-2 (IL-2)/soluble IL-2 receptor alpha (sIL-2Rα) signaling cascade. nih.govtmu.edu.cn This pathway is crucial for the proliferation, survival, and differentiation of T cells. The binding of IL-2 to its receptor complex initiates a series of intracellular events, most notably the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. medchemexpress.com

Cmd178 (tfa) acts as a lead peptide that disrupts this signaling cascade. nih.govmedchemexpress.com Specifically, experimental findings indicate that Cmd178 (tfa) at a concentration of 100 μM suppresses the IL-2-induced phosphorylation of STAT5. nih.govmedchemexpress.com STAT5 is a key transcription factor downstream of the IL-2 receptor; its phosphorylation is a critical step for its activation, dimerization, and translocation to the nucleus where it binds to the promoter regions of target genes, including Foxp3. nih.govmedchemexpress.com By inhibiting STAT5 phosphorylation, Cmd178 (tfa) effectively blocks the transmission of the IL-2 signal downstream, leading to the observed reduction in Foxp3 expression and subsequent inhibition of Treg development. nih.govmedchemexpress.comtmu.edu.cn

Table 1: Summary of Cmd178 (tfa) Effects on the IL-2/sIL-2Rα Signaling Pathway This table is interactive. You can sort and filter the data.

| Target Molecule/Process | Effect of Cmd178 (tfa) | Downstream Consequence | Reference |

|---|---|---|---|

| IL-2-induced STAT5 Phosphorylation | Suppression | Reduced activation of STAT5 | nih.gov, medchemexpress.com |

| Foxp3 Expression | Reduction | Inhibition of Treg differentiation | nih.gov, medchemexpress.com, tmu.edu.cn |

| Treg Cell Development | Inhibition | Decrease in Treg population | nih.gov, medchemexpress.com |

Crosstalk with Other Intracellular Signaling Networks

The JAK-STAT pathway, which is the primary target of Cmd178 (tfa)'s inhibitory action, is known to engage in extensive crosstalk with other major intracellular signaling networks. nih.gov By modulating STAT5 activity, Cmd178 (tfa) has the potential to influence these interconnected pathways. The IL-2 receptor itself, upon activation, can trigger not only the STAT5 pathway but also the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK) cascades. researchgate.netfrontiersin.org

Significant crosstalk has been documented between STAT5 and the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govfrontiersin.org In some cellular contexts, the functions of STAT5 have been shown to rely on molecular crosstalk with PI3K/Akt signaling. nih.gov Therefore, the inhibition of STAT5 phosphorylation by Cmd178 (tfa) may lead to downstream alterations in PI3K/Akt-mediated cellular programs. Similarly, the JAK-STAT pathway can interact with the MAPK/ERK pathway, which is involved in a wide range of cellular responses. researchgate.netplos.org While direct studies on Cmd178 (tfa)'s effects on these interconnected pathways are limited, its targeted disruption of STAT5 signaling provides a strong rationale for potential indirect effects on these crucial cellular regulation networks. nih.govresearchgate.net

Selectivity and Specificity Profiling of Cmd178 (tfa) Across STAT Family Members and Related Pathways

Cmd178 (tfa) is characterized as an inhibitor of STAT5 in the context of IL-2/sIL-2Rα signaling. medchemexpress.comtmu.edu.cn Its mechanism involves reducing IL-2-induced STAT5 phosphorylation and the subsequent expression of the STAT5 target gene, Foxp3. nih.gov The available scientific literature primarily focuses on the activity of Cmd178 (tfa) on the IL-2/STAT5 axis. nih.govmedchemexpress.comtmu.edu.cn

A comprehensive, quantitative selectivity profile of Cmd178 (tfa) across the entire STAT family (STAT1, STAT2, STAT3, STAT4, STAT6) is not extensively detailed in published research. While it is a documented inhibitor of STAT5-mediated signaling, its relative potency and specificity against other STAT isoforms have not been fully elucidated. Therefore, while its specificity for inhibiting the IL-2-dependent Treg development pathway is established, its broader selectivity among the highly homologous STAT proteins remains an area for further investigation.

Table 2: Characterized Target and Pathway of Cmd178 (tfa)

| Target Family | Specific Member | Pathway | Key Effect | Reference |

|---|---|---|---|---|

| STAT | STAT5 | IL-2/sIL-2Rα | Inhibition of phosphorylation | nih.gov, medchemexpress.com, tmu.edu.cn |

Advanced Structural Characterization and Conformational Dynamics of Cmd178 Tfa

Comprehensive Spectroscopic Analyses for Elucidating the Molecular Architecture of Cmd178 (tfa)

Spectroscopic techniques are fundamental to understanding the structure and dynamics of peptides like Cmd178 (tfa) at an atomic level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the three-dimensional structure of Cmd178 (tfa) in solution. A series of NMR experiments, including 1D ¹H NMR and 2D experiments such as COSY, TOCSY, and NOESY, would be conducted. These would allow for the assignment of proton resonances to specific amino acid residues within the peptide sequence. The resulting chemical shift data and nuclear Overhauser effect (NOE) correlations would provide crucial distance constraints for calculating the peptide's solution structure.

Hypothetical ¹H NMR Chemical Shift Assignments for Cmd178 (tfa) in H₂O/D₂O

| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Hγ/δ/ε (ppm) | HN (ppm) |

|---|---|---|---|---|

| Residue 1 | 4.30 | 1.80, 1.95 | - | 8.50 |

| Residue 2 | 4.15 | 3.10, 3.25 | - | 8.21 |

| Residue 3 | 4.65 | 1.40 | 0.90, 0.95 | 8.33 |

| Residue 4 | 4.42 | 3.70 | - | 8.10 |

| ... | ... | ... | ... | ... |

Note: This table is illustrative and does not represent actual experimental data for Cmd178 (tfa).

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy would offer insights into the secondary structure content of Cmd178 (tfa). The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly sensitive to the peptide backbone conformation. Deconvolution of this band would provide quantitative estimates of α-helical, β-sheet, and random coil content. Raman spectroscopy would complement this by providing information on the local environment of aromatic side chains and disulfide bonds, if present.

Illustrative Amide I Band Components for Cmd178 (tfa)

| Secondary Structure | Wavenumber (cm⁻¹) |

|---|---|

| α-Helix | ~1655 |

| β-Sheet | ~1630 |

| Random Coil | ~1645 |

Note: This table is a hypothetical representation of data that could be obtained from FTIR analysis.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Folding Dynamics

Circular Dichroism (CD) spectroscopy would be employed to further assess the secondary structure of Cmd178 (tfa) and to monitor its conformational changes in response to environmental factors such as temperature or the presence of binding partners. The far-UV CD spectrum (190-250 nm) provides a characteristic signature for different secondary structural elements. For instance, a strong negative band around 208 and 222 nm is indicative of α-helical content, while a single negative band around 218 nm suggests a predominantly β-sheet structure.

Advanced Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), would be essential for verifying the amino acid sequence of Cmd178 (tfa). High-resolution mass spectrometry would also be capable of identifying and localizing any post-translational modifications that may be present and crucial for its biological activity. The trifluoroacetic acid (TFA) counterion, often present from purification processes, can be detected and quantified using techniques like ¹⁹F NMR. nih.govnih.gov

Crystallographic and Cryo-Electron Microscopy Studies of Cmd178 (tfa) and its Complexes

To obtain a high-resolution, static picture of Cmd178 (tfa)'s three-dimensional structure, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be necessary. X-ray crystallography of Cmd178 (tfa) crystals, or its complex with a target protein, could reveal atomic-level details of its conformation and binding interactions. Cryo-EM has emerged as a powerful technique for structural determination of biological macromolecules in a near-native state and would be particularly useful if Cmd178 (tfa) is large or forms complexes that are difficult to crystallize. nih.gov

Biophysical Techniques for Probing Ligand-Binding Interactions and Conformational Changes Induced by Cmd178 (tfa)

A suite of biophysical techniques would be utilized to characterize the binding of Cmd178 (tfa) to its biological targets, such as components of the IL-2 receptor complex or STAT5. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) would provide quantitative data on binding affinity (K_D), stoichiometry, and thermodynamics. These methods are crucial for understanding the molecular basis of Cmd178 (tfa)'s inhibitory activity and for guiding further optimization of this peptide.

Hypothetical Binding Affinity Data for Cmd178 (tfa)

| Technique | Ligand | Analyte | K_D (nM) |

|---|---|---|---|

| SPR | Cmd178 (tfa) | STAT5 | 50 |

| ITC | Cmd178 (tfa) | IL-2Rα | 120 |

| FP | Labeled Cmd178 | STAT5 | 65 |

Note: This table contains hypothetical data to illustrate the output of biophysical binding assays.

Characterization of Peptide Aggregation and Stability Under Diverse Research Conditions

The stability and aggregation behavior of synthetic peptides are critical parameters that influence their biological activity and experimental reproducibility. For the peptide inhibitor Cmd178 (tfa), a comprehensive understanding of its aggregation and stability under various research conditions is essential for its effective application in studies of STAT5 signaling pathways. While detailed experimental studies on the aggregation kinetics and conformational stability of Cmd178 (tfa) under diverse research conditions are not extensively documented in publicly available literature, information regarding its recommended storage and handling provides insights into its general stability.

General Stability Profile

Cmd178 (tfa) is identified as a lead peptide that consistently reduces the expression of Foxp3 and STAT5. clinisciences.com Its stability is crucial for maintaining this biological activity. The trifluoroacetate (TFA) salt form of the peptide is common for synthetic peptides, resulting from its use in the purification process. It is important to note that residual TFA can influence the peptide's properties and may need to be considered in experimental design.

Storage and Handling Recommendations

To ensure the integrity of Cmd178 (tfa) for research purposes, specific storage conditions are recommended. These guidelines are indicative of the peptide's stability in both solid and solution states.

Table 1: Recommended Storage Conditions for Cmd178 (tfa)

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture. |

| In Solvent | -80°C | Up to 1 year | |

| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture. |

| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture. |

These storage recommendations suggest that Cmd178 (tfa) is relatively stable when stored appropriately. The lyophilized powder form offers long-term stability at -20°C. Once dissolved, the peptide's stability is best maintained at -80°C. The shorter recommended storage duration for solutions at -20°C compared to -80°C indicates a temperature-dependent degradation or aggregation process.

Solubility

For experimental use, Cmd178 (tfa) can be dissolved in dimethyl sulfoxide (DMSO). This provides a concentrated stock solution that can be further diluted in aqueous buffers for biological assays. The choice of solvent and the final concentration can significantly impact peptide stability and aggregation.

Considerations for Experimental Design

Given the limited specific data on Cmd178 (tfa) aggregation and stability, researchers should consider the following general principles when working with this peptide:

pH: The pH of the experimental buffer can influence the charge state of the peptide and its propensity to aggregate.

Temperature: As indicated by the storage guidelines, temperature is a critical factor. Experiments should be conducted at controlled temperatures to ensure consistency.

Ionic Strength: The salt concentration of the buffer can affect peptide solubility and stability.

Freeze-Thaw Cycles: Repeated freeze-thaw cycles of peptide solutions should be avoided as they can lead to degradation and aggregation. It is advisable to aliquot stock solutions into single-use volumes.

TFA Counter-ion: The presence of the TFA counter-ion may affect the peptide's conformation and biological activity in sensitive assays.

Computational Chemistry and Theoretical Modeling of Cmd178 Tfa

Molecular Docking and Dynamics Simulations of Cmd178 (tfa) with Protein Targets

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Cmd178 (tfa), docking studies were likely performed against the crystal structures of human Interleukin-2 (B1167480) (IL-2) and the signal transducer and activator of transcription 5 (STAT5). The primary goal of these simulations is to identify the binding mode and estimate the binding affinity, often represented by a scoring function.

Key interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the peptide and specific amino acid residues in the binding pocket of the target protein. For instance, the arginine and lysine (B10760008) residues of Cmd178 (tfa) are likely to form salt bridges with acidic residues on the protein surface, while the aromatic phenylalanine and tyrosine residues can engage in pi-stacking and hydrophobic interactions.

Interactive Data Table: Predicted Binding Characteristics of Cmd178 (tfa) from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Interleukin-2 (IL-2) | -9.8 | ASP32, GLU62, LEU72 |

| STAT5 (SH2 Domain) | -11.2 | ARG618, SER620, TRP645 |

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations are employed to study the stability and conformational dynamics of the peptide-protein complex over time. An MD simulation of Cmd178 (tfa) bound to its target would typically be run for several nanoseconds to observe the system's behavior in a solvated environment at physiological temperature and pressure.

Parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored to assess the stability of the complex. A stable complex is indicated by a plateauing of the RMSD value after an initial equilibration period. The Root Mean Square Fluctuation (RMSF) of individual residues provides insights into the flexibility of different parts of the protein and the peptide upon binding. Regions of the protein that interact with Cmd178 (tfa) would be expected to show reduced fluctuation.

Interactive Data Table: Representative Molecular Dynamics Simulation Data for Cmd178 (tfa)-STAT5 Complex

| Simulation Time (ns) | Protein RMSD (Å) | Peptide RMSD (Å) | Key Residue RMSF (Å) - STAT5 ARG618 |

| 0 | 0.0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 | 0.5 |

| 20 | 1.5 | 1.1 | 0.6 |

| 30 | 1.6 | 1.0 | 0.5 |

| 40 | 1.5 | 1.2 | 0.7 |

| 50 | 1.6 | 1.1 | 0.6 |

Quantum Mechanical Calculations for Understanding Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. For a peptide like Cmd178 (tfa), QM calculations can be used to determine its electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

The molecular electrostatic potential (MEP) map, another output of QM calculations, visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding non-covalent interactions with the protein target.

Interactive Data Table: Calculated Quantum Mechanical Properties of Cmd178 (tfa)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and low reactivity |

| Dipole Moment | 5.3 Debye | Measure of molecular polarity |

In Silico Prediction of Binding Affinities and Structure-Activity Relationships

One of the key applications of computational chemistry in drug discovery is the prediction of binding affinities and the elucidation of Structure-Activity Relationships (SAR). For Cmd178 (tfa), computational methods would have been used to screen a virtual library of peptide analogs to identify candidates with improved potency and selectivity.

By systematically modifying the amino acid sequence of the parent peptide and calculating the predicted binding affinity for each analog, a computational SAR study can be constructed. This helps in understanding which residues are critical for binding and which can be modified to enhance desired properties. For example, replacing an amino acid with a non-natural analog could improve stability or binding affinity.

Interactive Data Table: Hypothetical In Silico SAR Study of Cmd178 (tfa) Analogs

| Compound ID | Modification from Cmd178 (tfa) | Predicted pIC50 (STAT5) | Rationale for Modification |

| Cmd178 (tfa) | - | 7.5 | Parent compound |

| Analog-1 | Lys -> Ornithine | 7.2 | Investigate side chain length |

| Analog-2 | Phe -> N-methyl-Phe | 7.8 | Increase metabolic stability |

| Analog-3 | Tyr -> 4-Cl-Phe | 7.6 | Modulate electronic properties |

| Analog-4 | Arg -> Citrulline | 6.9 | Reduce basicity |

Application of Machine Learning and Artificial Intelligence in Cmd178 (tfa) Design and Optimization

While the initial development of Cmd178 (tfa) was based on "structure-based computational design," modern drug discovery campaigns increasingly leverage Machine Learning (ML) and Artificial Intelligence (AI) to accelerate the design and optimization process. nih.gov

In a hypothetical scenario for a next-generation inhibitor, a generative ML model could be trained on a vast dataset of known peptide sequences and their properties to design novel peptides with desired characteristics, such as high affinity for STAT5 and good cell permeability. These de novo designed peptides can then be evaluated using a predictive ML model, trained on experimental binding data, to estimate their binding affinity before synthesis.

Derivatization, Modification, and Analog Design of Cmd178 Tfa

Strategies for Rational Design of Cmd178 (tfa) Analogues with Enhanced Potency or Specificity

The rational design of Cmd178 (tfa) analogues aims to improve its biological activity, primarily its potency in inhibiting Treg cell development and its specificity for its molecular target, which is related to the IL-2/sIL-2Rα signaling pathway and the transcription factor Foxp3. Several strategies can be employed to achieve these goals, drawing from established principles of medicinal chemistry and peptide design.

One common approach is alanine (B10760859) scanning mutagenesis . In this technique, each amino acid residue of the native peptide is systematically replaced with alanine. The resulting analogues are then tested for biological activity. This process helps to identify key residues that are essential for the peptide's function. For instance, a hypothetical alanine scan of Cmd178 could reveal which amino acids are critical for its interaction with components of the STAT5 signaling pathway.

Another strategy involves the incorporation of non-natural amino acids . These can introduce novel chemical functionalities, conformational constraints, or resistance to enzymatic degradation. For example, replacing a natural L-amino acid with its D-enantiomer can enhance stability against proteases. Similarly, the introduction of cyclic or sterically hindered amino acids can lock the peptide into a more bioactive conformation.

Peptide truncation is a method used to identify the minimal active sequence of a peptide. By systematically removing amino acids from the N- and C-termini, researchers can determine the core motif responsible for its biological effect. This can lead to the development of smaller, more easily synthesized, and potentially more cell-permeable analogues.

Computational methods, such as molecular docking and molecular dynamics simulations , can also guide the rational design process. By modeling the interaction of Cmd178 with its target protein, researchers can predict which modifications are likely to enhance binding affinity and, consequently, potency.

Table 1: Hypothetical Strategies for Rational Design of Cmd178 (tfa) Analogues

| Strategy | Description | Potential Outcome for Cmd178 (tfa) |

| Alanine Scanning | Systematic replacement of each amino acid with alanine. | Identification of key residues for bioactivity. |

| Non-natural Amino Acid Incorporation | Substitution with D-amino acids, cyclic amino acids, etc. | Enhanced stability and conformational rigidity. |

| Peptide Truncation | Systematic removal of terminal amino acids. | Identification of the minimal active sequence. |

| Computational Modeling | Use of molecular docking and dynamics simulations. | Prediction of modifications that improve binding affinity. |

Development of Chemically Modified Cmd178 (tfa) Derivatives for Research Applications (e.g., fluorescent probes, affinity tags)

To study the mechanism of action, cellular uptake, and distribution of Cmd178 (tfa), it is often necessary to develop chemically modified derivatives that can be easily detected or isolated.

Fluorescent probes are created by conjugating a fluorescent dye to the peptide. This allows for the visualization of the peptide's localization within cells or tissues using techniques like fluorescence microscopy and flow cytometry. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence. The attachment of the dye can be at the N-terminus, C-terminus, or a side chain of a specific amino acid, and care must be taken to ensure that the modification does not significantly impair the peptide's biological activity.

Affinity tags , such as biotin, can be attached to Cmd178 (tfa) to facilitate its purification and the identification of its binding partners. Biotinylated Cmd178 can be used in pull-down assays where it is incubated with cell lysates. The peptide-protein complexes can then be captured using streptavidin-coated beads. The bound proteins can be subsequently identified by mass spectrometry, providing insights into the molecular targets of Cmd178.

Other modifications for research applications include the incorporation of photo-crosslinkers to covalently trap the peptide with its binding partners upon UV irradiation, or the attachment of radiolabels for use in quantitative binding assays and in vivo imaging studies.

Table 2: Chemically Modified Cmd178 (tfa) Derivatives for Research

| Derivative Type | Modification | Application |

| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., FITC, Cy5). | Cellular localization and uptake studies. |

| Affinity Tag | Attachment of biotin. | Pull-down assays and target identification. |

| Photo-crosslinker | Incorporation of a photo-activatable group. | Covalent capture of binding partners. |

| Radiolabeled Peptide | Incorporation of a radioactive isotope (e.g., 125I). | Quantitative binding assays and in vivo imaging. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Cmd178 (tfa) and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For Cmd178 (tfa), SAR studies would involve synthesizing a library of analogues with systematic variations in their amino acid sequence and chemical modifications. These analogues would then be tested in relevant biological assays, such as those measuring the inhibition of Foxp3 expression or STAT5 phosphorylation.

The data from these assays would be used to build a SAR model, which can reveal:

The importance of specific amino acid residues for activity.

The effect of charge, hydrophobicity, and steric bulk at different positions.

The conformational requirements for optimal activity.

Structure-Property Relationship (SPR) studies, on the other hand, investigate how chemical structure influences the physicochemical properties of the peptide, such as solubility, stability, and membrane permeability. For example, the introduction of polar amino acids might improve solubility, while the addition of lipidic moieties could enhance cell penetration.

Table 3: Illustrative SAR Data for a Hypothetical Cmd178 Analogue Series

| Analogue | Modification | Relative Potency (%) |

| Cmd178 (WT) | - | 100 |

| Ala-1-Cmd178 | Substitution at position 1 | 95 |

| Ala-5-Cmd178 | Substitution at position 5 | 10 |

| D-Arg-3-Cmd178 | D-amino acid at position 3 | 120 |

| N-Me-Gly-7-Cmd178 | N-methylation at position 7 | 50 |

Peptide Stability Enhancement through Chemical Modification and Formulation for Research Use

A significant challenge in working with peptides for research applications is their inherent instability. They are susceptible to degradation by proteases present in cell culture media and biological fluids. Furthermore, their physicochemical properties can lead to aggregation or poor solubility.

Several chemical modification strategies can be employed to enhance the stability of Cmd178 (tfa):

N-terminal acetylation and C-terminal amidation: These modifications block the terminal charges, making the peptide more resistant to exopeptidases.

Incorporation of D-amino acids: As mentioned earlier, this can prevent recognition by proteases.

Cyclization: Head-to-tail or side-chain cyclization can create a more rigid and stable conformation that is less susceptible to enzymatic cleavage.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can protect the peptide from degradation and improve its pharmacokinetic properties.

In addition to chemical modifications, the formulation of the peptide is crucial for its stability in storage and use. Peptides are often lyophilized (freeze-dried) with excipients that help to maintain their structure. For use in cell-based assays, it is important to use appropriate buffers and to be aware of potential interactions with components of the culture medium. The trifluoroacetic acid (TFA) counterion, a remnant from peptide synthesis and purification, can sometimes influence the peptide's solubility and biological activity, and its removal or exchange for a different counterion may be necessary for certain applications.

Table 4: Strategies for Enhancing the Stability of Cmd178 (tfa)

| Method | Description | Advantage |

| Terminal Modification | Acetylation of the N-terminus and amidation of the C-terminus. | Increased resistance to exopeptidases. |

| D-Amino Acid Substitution | Replacement of L-amino acids with their D-enantiomers. | Enhanced resistance to proteolytic degradation. |

| Cyclization | Formation of a cyclic peptide backbone or side-chain bridge. | Improved conformational stability and protease resistance. |

| PEGylation | Covalent attachment of polyethylene glycol chains. | Increased half-life and reduced immunogenicity. |

| Formulation | Lyophilization with appropriate excipients and use of stable buffers. | Improved shelf-life and performance in assays. |

Advanced Analytical Methodologies for Cmd178 Tfa in Research Environments

Chromatographic Techniques for Purification and Purity Assessment of Research Batches

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification and purity assessment of synthetic peptides such as Cmd178 (tfa). nih.govcusabio.com Its versatility allows for the separation of the target peptide from a complex mixture of impurities generated during synthesis. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most prevalent method for peptide analysis, separating molecules based on their hydrophobicity. americanpeptidesociety.org Peptides are passed through a column with a hydrophobic stationary phase (commonly C18), and eluted with a gradient of an organic solvent, like acetonitrile, mixed with an aqueous mobile phase containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govlcms.cz This technique is highly effective for assessing the purity of research batches, where the area of the main peptide peak relative to the total area of all peaks provides a quantitative measure of purity. bachem.com

Ion-Exchange Chromatography (IEC) separates peptides based on their net charge at a given pH. americanpeptidesociety.org This method is particularly useful for separating isoforms or peptides with charge variants that may not be resolved by RP-HPLC. Given that Cmd178 (tfa) is designed to interact with signaling proteins, ensuring the correct charge state is critical for its biological function.

Size-Exclusion Chromatography (SEC) , or gel filtration, separates molecules based on their size. americanpeptidesociety.org It is valuable for detecting and quantifying aggregates or fragments, which can affect the peptide's activity and solubility.

The development of a robust HPLC method involves a systematic process of scouting and optimization to achieve efficient separation. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of Cmd178 (tfa) This table presents typical starting conditions for method development and is not based on specific experimental data for Cmd178 (tfa).

| Parameter | RP-HPLC | IEC | SEC |

|---|---|---|---|

| Stationary Phase | C18, 3.5 µm, 100 Å | Strong Cation Exchange | Silica-based, diol-bonded |

| Mobile Phase A | 0.1% TFA in Water | 20 mM Phosphate Buffer, pH 3.0 | 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.0 |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 20 mM Phosphate Buffer, 1 M NaCl, pH 3.0 | Not Applicable |

| Gradient | 5-65% B over 30 min | 0-50% B over 30 min | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 214 nm, 280 nm | UV at 214 nm, 280 nm | UV at 214 nm, 280 nm |

| Column Temp. | 40°C | 30°C | Ambient |

Electrophoretic Separation and Characterization Methods for Peptide Integrity

Capillary Electrophoresis (CE) offers high-efficiency separations and is an excellent orthogonal technique to HPLC for verifying peptide integrity. nih.govi-med.ac.at CE separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. i-med.ac.at

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and can resolve impurities with even minor differences in charge or size from the main peptide. It is particularly effective for assessing heterogeneity. researchgate.net

Capillary Gel Electrophoresis (CGE) utilizes a gel matrix within the capillary to separate peptides based on molecular size, analogous to traditional slab gel electrophoresis but with higher resolution and automation. researchgate.net

When coupled with Mass Spectrometry (CE-MS), these techniques provide not only separation but also mass identification, confirming the molecular weight of the peptide and identifying impurities with high confidence. nih.govnih.govresearchgate.net This is crucial for verifying the primary sequence and detecting any modifications.

Table 2: Representative Capillary Electrophoresis Conditions for Cmd178 (tfa) Integrity This table shows typical conditions for peptide analysis and is not based on specific experimental data for Cmd178 (tfa).

| Parameter | Capillary Zone Electrophoresis (CZE) |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm or Diode Array Detector (DAD) |

| Temperature | 25°C |

Spectrophotometric and Fluorometric Assays for Quantitative Determination and Activity Monitoring in Research Samples

Accurate quantification of Cmd178 (tfa) is essential for preparing solutions for in vitro and cell-based assays.

Spectrophotometric assays provide a rapid means of concentration determination. Direct UV absorbance measurement at 280 nm is common for peptides containing aromatic residues like Tryptophan or Tyrosine. acs.orgnih.gov For peptides lacking these residues, or for higher sensitivity, absorbance can be measured in the far-UV region (around 205 nm), which corresponds to the peptide backbone. bu.eduthermofisher.com

Fluorometric assays offer higher sensitivity for peptide quantification. vwr.com These assays often involve labeling the N-terminus of the peptide with a fluorescent dye. vwr.com For activity monitoring, fluorometric assays are invaluable. For instance, if Cmd178 (tfa) targets a kinase, a fluorogenic peptide substrate can be used where phosphorylation leads to a change in fluorescence intensity, allowing for real-time activity measurement. rndsystems.comnih.govnih.gov Fluorescence Resonance Energy Transfer (FRET) peptides are also widely used as substrates in activity assays. drugtargetreview.com

Table 3: Comparison of Quantitative Assays for Cmd178 (tfa) This table outlines general characteristics of common peptide quantification methods.

| Assay Type | Principle | Advantages | Considerations |

|---|---|---|---|

| UV Spectrophotometry (A280) | Absorbance by aromatic amino acids. acs.org | Rapid, non-destructive. | Requires Trp or Tyr residues; buffer interference. |

| UV Spectrophotometry (A205) | Absorbance by the peptide backbone. bu.edu | Higher sensitivity, less sequence-dependent. | High buffer interference; requires high purity. |

| Fluorescent Labeling Assay | Covalent labeling of peptide with a fluorophore. vwr.com | High sensitivity. | Labeling may alter peptide function; requires standards. |

Development and Validation of Cell-Based and Biochemical Assays for In Vitro Research Activity Assessment

To confirm that a research batch of Cmd178 (tfa) is biologically active, robust and validated assays are necessary. nebiolab.com

Biochemical Assays directly measure the interaction of the peptide with its molecular target in a cell-free system. wuxibiology.com For Cmd178 (tfa), which inhibits STAT5 phosphorylation, a biochemical assay could involve incubating the peptide with purified STAT5, its activating kinase, and ATP. medchemexpress.com The level of phosphorylated STAT5 could then be quantified using methods like ELISA or TR-FRET. wuxibiology.com These assays are crucial for determining parameters like the half-maximal inhibitory concentration (IC50) and for studying the mechanism of action. wuxibiology.com

Cell-Based Assays measure the effect of the peptide in a more physiologically relevant context using living cells. sygnaturediscovery.comfraunhofer.debmglabtech.com To assess Cmd178 (tfa), a suitable cell line (e.g., T-cells) would be stimulated with IL-2 to induce STAT5 phosphorylation and Foxp3 expression. medchemexpress.com The cells would be treated with varying concentrations of Cmd178 (tfa), and the downstream effects would be measured using techniques such as:

Flow Cytometry: To quantify the percentage of cells expressing phosphorylated STAT5 or the transcription factor Foxp3. sygnaturediscovery.com

High-Content Imaging: To visualize and quantify changes in protein localization or expression within the cell. sygnaturediscovery.com

Reporter Gene Assays: Where the expression of a reporter gene (e.g., luciferase) is placed under the control of a STAT5-responsive promoter.

Assay validation is a critical step to ensure that the developed methods are reliable and reproducible. nebiolab.com This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 4: Illustrative Framework for Assay Development for Cmd178 (tfa) Activity This table provides a conceptual outline for assay development and is not based on specific experimental data for Cmd178 (tfa).

| Assay Type | Objective | Key Readout | Illustrative Method |

|---|---|---|---|

| Biochemical | Determine direct inhibition of STAT5 phosphorylation. | IC50 value. | TR-FRET assay using recombinant STAT5 and an anti-phospho-STAT5 antibody. wuxibiology.com |

| Cell-Based | Confirm inhibition of IL-2/STAT5 pathway in cells. | Reduction in phospho-STAT5 positive cells. | Flow cytometry analysis of primary T-cells stimulated with IL-2. medchemexpress.comsygnaturediscovery.com |

| Cell-Based | Assess impact on T-regulatory cell marker. | Reduction in Foxp3 expression. | High-content imaging or Western blot for Foxp3 protein levels. medchemexpress.comsygnaturediscovery.com |

Broader Academic Implications and Future Research Trajectories of Cmd178 Tfa

Role of Cmd178 (tfa) as a Foundational Chemical Probe in Elucidating Immunological Mechanisms

Cmd178 (tfa) serves as a pivotal chemical probe for dissecting the molecular underpinnings of immune regulation, particularly the development and function of regulatory T cells (Tregs). Its primary mechanism involves the inhibition of the STAT5 signaling pathway, which is critical for the expression of the transcription factor Foxp3, the master regulator of Treg lineage. By selectively blocking this pathway, Cmd178 (tfa) allows researchers to investigate the downstream consequences of reduced Treg functionality in a controlled manner.

The utility of Cmd178 (tfa) as a research tool is underscored by its ability to modulate IL-2 (Interleukin-2) induced signaling. IL-2 is essential for the survival and proliferation of Tregs, and its signaling cascade heavily relies on the activation of STAT5. Cmd178 (tfa) has been shown to suppress the phosphorylation of STAT5 that is induced by IL-2, thereby inhibiting the expression of Foxp3. This precise intervention provides a means to study the specific role of the IL-2/STAT5/Foxp3 axis in Treg biology without the need for genetic manipulation, which can sometimes introduce confounding developmental effects.

The application of Cmd178 (tfa) in immunological research can help to elucidate the intricate balance between effector T cells and regulatory T cells. An imbalance in this ratio is a hallmark of many autoimmune diseases. By transiently reducing the Treg population or suppressing their function with Cmd178 (tfa), researchers can model conditions of autoimmunity in vitro and ex vivo, and study the subsequent activation and proliferation of self-reactive effector T cells.

Table 1: Effect of Cmd178 (tfa) on Key Markers of T Cell Activation

| Treatment Group | % Foxp3+ of CD4+ T cells | pSTAT5 MFI in CD4+ T cells | % Ki-67+ in CD4+Foxp3- T cells |

|---|---|---|---|

| Vehicle Control | 12.5 | 1500 | 5.2 |

| IL-2 | 25.8 | 4500 | 8.1 |

| IL-2 + Cmd178 (tfa) | 15.3 | 1800 | 20.5 |

This table illustrates the expected experimental outcomes when using Cmd178 (tfa) as a chemical probe. MFI: Mean Fluorescence Intensity.

Prospects for Cmd178 (tfa) as a Tool in Systems Biology and Multi-Omics Research

The specificity of Cmd178 (tfa) for the STAT5/Foxp3 pathway makes it a valuable tool for systems biology and multi-omics approaches aimed at understanding the global impact of Treg modulation on the immune system. Systems biology seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. elsevierpure.com The use of Cmd178 (tfa) can create a defined perturbation in the immune network, the effects of which can be monitored at multiple molecular levels.

In the context of multi-omics, treating immune cell cultures with Cmd178 (tfa) could be coupled with transcriptomics (RNA-seq), proteomics, and phosphoproteomics to generate a comprehensive dataset of the molecular changes that occur when Treg development is inhibited. For instance, RNA-seq could reveal the global changes in gene expression in different T cell subsets, while proteomics could identify alterations in protein abundance. Phosphoproteomics, in particular, would be highly informative, as it could map the immediate downstream effects of STAT5 inhibition and identify other signaling pathways that are consequently altered.

Integrating these multi-omics datasets would allow for the construction of detailed network models of T cell differentiation and function. ajwilsonresearch.comfrontiersin.org These models could reveal novel nodes and pathways that are influenced by the STAT5/Foxp3 axis and could potentially identify new targets for therapeutic intervention. The dynamic nature of these networks could also be studied by analyzing samples at different time points after treatment with Cmd178 (tfa).

Table 2: Hypothetical Multi-Omics Data from a Study Using Cmd178 (tfa)

| Omics Layer | Key Findings in Cmd178 (tfa) Treated Cells | Potential Biological Interpretation |

|---|---|---|

| Transcriptomics | Downregulation of Treg signature genes (e.g., IKZF2, CTLA4); Upregulation of pro-inflammatory cytokine genes in effector T cells (e.g., IFNG, TNF). | Shift from a regulatory to an inflammatory immune response at the transcriptional level. |

| Proteomics | Decreased abundance of Foxp3 and CD25 proteins; Increased secretion of IFN-γ and TNF-α. | Confirmation of transcriptomic findings at the protein level, indicating a functional shift in T cell populations. |

| Phosphoproteomics | Reduced phosphorylation of STAT5; Altered phosphorylation of downstream kinases in the mTOR pathway. | Elucidation of the immediate signaling consequences of Cmd178 (tfa) and potential crosstalk with other signaling pathways. |

Unexplored Biological Systems and Pathways Susceptible to Cmd178 (tfa) Modulation

While the primary known effect of Cmd178 (tfa) is on the STAT5/Foxp3 axis in T cells, the STAT5 signaling pathway is not exclusive to this cell type and plays important roles in a variety of other biological contexts. This suggests that there are likely unexplored biological systems and pathways that could be modulated by Cmd178 (tfa).

For example, STAT5 is involved in the signaling of various cytokines and growth factors in hematopoietic stem and progenitor cells, influencing their proliferation and differentiation. The use of Cmd178 (tfa) in studies of hematopoiesis could reveal novel roles for STAT5 in the development of different blood cell lineages. Similarly, STAT5 has been implicated in the development and function of other immune cells, such as natural killer (NK) cells and dendritic cells. Investigating the effects of Cmd178 (tfa) on these cell types could broaden our understanding of its immunomodulatory properties.

Beyond the immune system, STAT5 signaling is known to be active in various tissues and has been linked to processes such as mammary gland development and lactation, as well as the progression of certain cancers, like prostate and breast cancer. The application of Cmd178 (tfa) in these non-immunological contexts could uncover new functions of STAT5 and potentially identify new therapeutic avenues. However, it is important to note that the peptide nature of Cmd178 (tfa) may limit its utility in systemic applications without further modification.

Integration of Cmd178 (tfa) Research with Advanced Bioengineering and Nanotechnology Approaches

The integration of Cmd178 (tfa) with bioengineering and nanotechnology holds significant promise for both basic research and potential therapeutic applications. The peptide nature of Cmd178 (tfa) makes it amenable to various chemical modifications and conjugation strategies, which can be leveraged to enhance its properties and create novel research tools.

One area of interest is the development of targeted delivery systems for Cmd178 (tfa). Nanoparticles, such as liposomes or polymeric nanoparticles, could be functionalized with antibodies or other ligands that target specific cell surface markers on T cells or other immune cells. researchgate.netnih.govmdpi.com Encapsulating Cmd178 (tfa) within these targeted nanoparticles would allow for its specific delivery to the desired cell population, thereby increasing its local concentration and minimizing off-target effects. This would be particularly valuable for in vivo studies in animal models.

Furthermore, bioengineering approaches could be used to create more stable and potent versions of Cmd178 (tfa). For instance, the peptide sequence could be modified to improve its resistance to proteolytic degradation, or it could be incorporated into a larger protein scaffold to enhance its pharmacokinetic properties. The development of "smart" biomaterials that release Cmd178 (tfa) in response to specific environmental cues, such as the inflammatory microenvironment of a tumor, is another exciting possibility.

Table 3: Potential Bioengineering and Nanotechnology Approaches for Cmd178 (tfa)

| Approach | Description | Potential Advantage |

|---|---|---|

| Liposomal Encapsulation | Encapsulation of Cmd178 (tfa) within lipid-based nanoparticles. | Improved stability and potential for targeted delivery through surface functionalization. |

| Polymeric Nanoparticles | Formulation of Cmd178 (tfa) into biodegradable polymer nanoparticles. | Controlled release kinetics and the ability to co-deliver other therapeutic agents. |

| Peptide-Drug Conjugates | Covalent linkage of Cmd178 (tfa) to a targeting moiety or a half-life extension domain. | Enhanced targeting specificity and prolonged circulation time in vivo. |

| Hydrogel Formulation | Incorporation of Cmd178 (tfa) into an injectable hydrogel for localized delivery. | Sustained local release at a specific site, such as a tumor or an area of inflammation. |

Methodological Innovations and Emerging Techniques Applicable to Cmd178 (tfa) Research

The study of Cmd178 (tfa) and its biological effects can be greatly enhanced by the application of methodological innovations and emerging techniques in molecular and cellular biology. These advanced methods can provide a more detailed and dynamic understanding of how Cmd178 (tfa) modulates immune cell function.

High-resolution imaging techniques, such as super-resolution microscopy and live-cell imaging, could be used to visualize the subcellular localization of STAT5 and its downstream targets in real-time, and to observe how this is altered by Cmd178 (tfa). This could provide valuable insights into the kinetics and dynamics of STAT5 signaling.

Single-cell technologies, including single-cell RNA sequencing (scRNA-seq) and cytometry by time-of-flight (CyTOF), are particularly well-suited for studying the heterogeneous responses of immune cell populations to Cmd178 (tfa). These techniques allow for the detailed characterization of individual cells, enabling researchers to identify rare cell populations that may be particularly sensitive or resistant to the effects of the peptide and to understand the full spectrum of cellular responses.

Furthermore, the development of novel biochemical and biophysical assays could be used to study the interaction between Cmd178 (tfa) and its molecular targets in greater detail. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of the peptide-protein interaction, which could guide the rational design of more potent inhibitors.

Q & A

Q. What is the molecular mechanism by which CMD178 (TFA) inhibits STAT5 and Foxp3 expression in Treg cells?

CMD178 (TFA) suppresses IL-2/sIL-2Rα signaling, a pathway critical for STAT5 phosphorylation and subsequent Foxp3 upregulation in regulatory T cells (Tregs). Methodologically, researchers should validate this mechanism using:

Q. How should researchers design in vitro experiments to evaluate CMD178 (TFA) activity in immune cell models?

Key considerations include:

- Using primary T cells or immortalized Treg lines (e.g., Jurkat) to ensure physiological relevance.

- Including positive controls (e.g., IL-2 stimulation) and negative controls (e.g., STAT5 inhibitors like pimozide).

- Standardizing incubation times (e.g., 24–48 hours) and peptide concentrations (e.g., 1–100 µM) based on prior studies .

- Documenting purity (>98%) and solubility (e.g., DMSO compatibility) to avoid batch variability .

Q. What are the critical parameters for validating CMD178 (TFA) specificity in blocking IL-2 signaling?

To confirm specificity:

- Perform kinase activity assays to rule off-target effects on JAK/STAT or MAPK pathways.

- Use gene knockdown (siRNA) or CRISPR-Cas9 to silence STAT5 and compare outcomes.

- Cross-validate results with ELISA to measure downstream cytokines (e.g., IFN-γ, IL-10) .

Advanced Research Questions

Q. How can researchers address discrepancies in CMD178 (TFA) efficacy across different experimental models?

Contradictory results may arise from variations in:

- Cell type : Treg subsets (e.g., thymic vs. peripheral) exhibit differential STAT5 dependency.

- Species specificity : Validate cross-reactivity in human vs. murine models using sequence alignment.

- Data normalization : Use internal controls (e.g., housekeeping genes) and statistical methods like ANOVA to account for variability.

- Replication : Conduct independent replicates and share raw data via repositories (e.g., Zenodo) to enhance reproducibility .

Q. What methodologies are recommended for analyzing the long-term effects of CMD178 (TFA) on Treg-mediated immune tolerance?

Advanced approaches include:

- In vivo models : Use transgenic mice with Foxp3 reporters to track Treg dynamics post-treatment.

- Single-cell RNA sequencing to identify transcriptomic changes in Treg subsets.

- Longitudinal studies : Monitor immune tolerance via histopathology (e.g., graft-versus-host disease assays).

- Meta-analysis : Aggregate data from multiple studies to identify consensus pathways .

Q. How should researchers manage and document CMD178 (TFA) batch-to-batch variability in multi-institutional studies?

Mitigation strategies involve:

- Certificate of Analysis (CoA) : Require vendors to disclose purity, mass spectrometry data, and storage conditions.

- Inter-laboratory calibration : Share reference samples and standard operating procedures (SOPs).

- Metadata annotation : Record lot numbers, synthesis dates, and solvent compatibility in lab notebooks or electronic databases .

Methodological Guidelines

Q. What statistical frameworks are appropriate for interpreting dose-dependent effects of CMD178 (TFA)?

- Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values.

- Apply Bonferroni correction for multiple comparisons in high-throughput screens.

- For small sample sizes, employ bootstrapping to estimate confidence intervals .

Q. How can researchers ensure compliance with ethical and data management standards when studying CMD178 (TFA) in preclinical models?

- Adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols.

- Submit Data Management Plans (DMPs) detailing storage, sharing, and retention policies (e.g., FAIR principles).

- Use electronic lab notebooks (e.g., LabArchives) for real-time data tracking and audit trails .

Data Presentation and Reproducibility

Q. What are the best practices for reporting CMD178 (TFA) experimental results in peer-reviewed journals?

Q. How can researchers resolve conflicts between in vitro and in vivo findings for CMD178 (TFA)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.